molecular formula C12H13N3 B8009047 N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine

Cat. No.: B8009047
M. Wt: 199.25 g/mol
InChI Key: CQOXJJMNEPQCMZ-UHFFFAOYSA-N
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Description

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine is an organic compound that features a pyridine ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine typically involves the reaction of pyridine derivatives with aniline derivatives under specific conditions. One common method involves the methylation of pyridine followed by the reaction with aniline in the presence of a catalyst. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as elevated temperatures or the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine and aniline derivatives .

Scientific Research Applications

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the N-methyl group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group at a different position.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group

Uniqueness

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOXJJMNEPQCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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